molecular formula C6H3Cl3O B589061 2,4,6-Trichlorophenol 13C6 CAS No. 208461-28-3

2,4,6-Trichlorophenol 13C6

Cat. No. B589061
CAS RN: 208461-28-3
M. Wt: 203.393
InChI Key: LINPIYWFGCPVIE-IDEBNGHGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trichlorophenol-13C6 is the labelled analogue of 2,4,6-Trichlorophenol . It is used as a broad range pesticide against insects, fungi, vegetation, and bacteria . It has become a common environmental contaminant and probable human carcinogen . It is a colorless to yellow solid that has a strong phenol-like smell .


Molecular Structure Analysis

The molecular formula of 2,4,6-Trichlorophenol-13C6 is C6H3Cl3O . The InChI representation of its structure is InChI=1S/C6H3Cl3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H/i1+1,2+1,3+1,4+1,5+1,6+1 . The compound has a molecular weight of 203.40 g/mol .


Physical And Chemical Properties Analysis

2,4,6-Trichlorophenol-13C6 is a colorless to yellow solid with a strong phenol-like smell . It decomposes at elevated temperatures when heated to produce corrosive and toxic fumes including chlorine and hydrogen chloride . It is soluble in organic solvents and partially soluble in water .

Scientific Research Applications

Wastewater Treatment

2,4,6-Trichlorophenol 13C6 has been used in the treatment of wastewater . The use of sludge fermentation broth (FB) as a co-metabolic carbon source for treating 2,4,6-trichlorophenol (2,4,6-TCP) wastewater is a novel strategy . The key to the feasibility of this strategy is whether the FB can promote the growth of functional microorganisms that are capable of degrading 2,4,6-TCP .

Enrichment of 2,4,6-TCP-Degrading Microbes

Different carbon sources have been investigated for their effects on the enrichment of 2,4,6-TCP-degrading microbes . Glucose, sucrose, and starch were selected as different carbon sources because of their different molecular weights . The sucrose-fed activated sludge exhibited faster adaption and higher degradation rates for 2,4,6-TCP in long-term operation and typical cycles compared to that fed with glucose and starch .

Reactor Stability

The effects of different carbon sources on reactor stability were also investigated using a lab-scale sequencing batch reactor (SBR) . Large amounts of extracellular polymeric substance (EPS) were induced from activated sludge after adding starch, leading to a high SVI (191 mL/g) and poor sludge settling . This suggests that macromolecular carbon sources might have a detrimental effect on the reactor operation .

Pesticide Formulations

2,4,6-Trichlorophenol has been used primarily in various pesticide formulations . It has been used as a fungicide, glue preservative, insecticide, bactericide, defoliant, herbicide, and anti-mildew agent for textiles .

Wood Preservation

2,4,6-Trichlorophenol has been used as a wood preservative . It helps to protect the wood from decay fungi, wood-destroying insects, including termites, and marine borers .

Aerobic Degradation

A microbial consortium that efficiently degrades 2,4,6-TCP (2,4,6-trichlorophenol), as the sole source of carbon and energy under aerobic conditions was selected from municipal activated sludge . This shows the potential of using 2,4,6-Trichlorophenol 13C6 in aerobic degradation processes .

Safety and Hazards

2,4,6-Trichlorophenol-13C6 is considered hazardous . It has been shown to be carcinogenic in animals, producing lymphomas, leukemia, and liver cancer via oral exposure . It is also a common environmental contaminant and probable human carcinogen .

properties

IUPAC Name

2,4,6-trichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINPIYWFGCPVIE-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13C]([13CH]=[13C]([13C](=[13C]1Cl)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trichlorophenol 13C6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.